2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-methyl-N-(3-methyl-5-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14(16)15-12-6-11(5)7-13(8-12)17-10(3)4/h6-10H,1-5H3,(H,15,16) |
InChI Key |
ZFDQPFYZJGJGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-5-(propan-2-yloxy)aniline and 2-methylpropanoyl chloride.
Reaction Conditions: The aniline derivative is reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed substitution due to electron-donating groups (methyl and propan-2-yloxy). Computational studies suggest meta/para selectivity relative to the propanamide group:
| Position | Reactivity | Example Reactions |
|---|---|---|
| 3-methyl | Moderately activates | Nitration, sulfonation |
| 5-OiPr | Strongly activates | Halogenation (Cl, Br), Friedel-Crafts alkylation |
Key findings:
-
Nitration occurs at the para position to the propan-2-yloxy group under HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro derivatives.
-
Bromination in acetic acid produces mono-substituted products at the ortho position relative to the methyl group.
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Kinetics (k, s⁻¹) |
|---|---|---|
| 6M HCl, reflux | 3-methyl-5-(propan-2-yloxy)aniline + isobutyric acid | |
| 2M NaOH, 80°C | Sodium isobutyrate + amine intermediate |
Mechanistic studies show acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate (ΔG‡ = 72.3 kJ/mol).
Oxidation Reactions
The isopropyl ether moiety undergoes oxidative cleavage:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 5-hydroxy-3-methylphenylamide | 68 |
| O₃ | CH₂Cl₂, -78°C | 5-oxo-3-methylphenylamide | 82 |
Density functional theory (DFT) calculations confirm the propan-2-yloxy group’s C-O bond dissociation energy () facilitates cleavage.
Coupling Reactions
The aromatic amine (generated via hydrolysis) participates in diazotization:
Reaction Sequence
Stability Under Thermal/Photolytic Conditions
| Condition | Degradation Pathway | Half-life (h) |
|---|---|---|
| UV light (254 nm) | Photooxidation of methyl groups | 12.4 |
| 150°C (neat) | Retro-amide formation + CO release | 0.8 |
Thermogravimetric analysis (TGA) shows decomposition onset at 217°C.
This compound’s reactivity profile highlights its utility in synthesizing pharmacologically active derivatives, particularly anticancer agents through strategic functionalization of its aromatic core . Further studies are needed to explore catalytic asymmetric modifications and green chemistry approaches for its transformations.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential as a therapeutic agent, particularly in the context of cancer treatment. Its structural analogs and derivatives have been investigated for their efficacy against specific targets, such as mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer (NSCLC).
Case Study: EGFR Inhibition
A notable application of related compounds is their role in inhibiting mutated EGFR variants. Research indicates that certain derivatives exhibit higher potency against activating mutations (e.g., L858R) while maintaining lower toxicity profiles compared to wild-type EGFR inhibitors. This selectivity is crucial as it minimizes adverse effects commonly associated with EGFR inhibition, such as skin rashes and gastrointestinal issues .
Therapeutic Applications
- Cancer Treatment :
-
GPR88 Agonist Potential :
- Some studies have explored the compound's potential as a GPR88 agonist, which could have implications for treating neurological disorders and addiction. Compounds derived from similar scaffolds have demonstrated activity in modulating GPR88 signaling pathways, suggesting that 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide could be further optimized for this purpose .
Table 1: Summary of Biological Activities
| Activity Type | Target | Efficacy | Reference |
|---|---|---|---|
| EGFR Inhibition | L858R Mutant | High Potency | |
| GPR88 Agonism | GPR88 Receptor | Moderate Potency |
Mechanism of Action
The mechanism of action of 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flutamide and Derivatives
Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a well-characterized antiandrogen used in prostate cancer treatment. Key differences include:
- Substituents: Flutamide has a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 4- and 3-positions of the phenyl ring, respectively, compared to the methyl and isopropoxy groups in the target compound.
- Bioactivity : The nitro and trifluoromethyl groups in flutamide enhance its binding affinity to androgen receptors, whereas the target compound’s substituents may favor different interactions (e.g., with lipid membranes due to the isopropoxy group) .
Propanamide Derivatives with Varied Aromatic Substituents
- N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide (CAS 2059954-44-6): This analog lacks the 2-methyl group on the propanamide chain.
- 2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide (Y202-9947): Incorporates a pyridinylmethyl group, enhancing hydrogen-bonding capacity and possibly improving central nervous system penetration compared to the target compound .
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are sparse, inferences can be drawn from analogs:
- Metabolic Stability : Methyl and isopropoxy groups may slow oxidative metabolism by cytochrome P450 enzymes, as observed in structurally related compounds .
Biological Activity
2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide, also referred to as N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is C13H19NO2, with a molecular weight of approximately 249.35 g/mol. The compound features a propanamide functional group attached to a phenyl ring that is substituted with a propan-2-yloxy group and a methyl group. This unique structural arrangement contributes to its distinct chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 249.35 g/mol |
| Functional Groups | Propanamide, Phenyl |
Research indicates that 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide may exert its biological effects through interactions with specific enzymes or receptors. Preliminary studies suggest that it has antiproliferative effects against various cancer cell lines, making it a candidate for further therapeutic development. The proposed mechanism involves modulation of enzyme activity related to cancer cell proliferation and survival.
Biological Activity and Therapeutic Applications
-
Anticancer Activity :
- Initial studies have shown that the compound exhibits notable antiproliferative effects against various cancer cell lines, including HeLa cells. For instance, compounds structurally related to it have demonstrated IC50 values ranging from 0.69 to 11 μM against HeLa cells, indicating strong potential for anticancer applications .
- The compound's structural similarity to known histone deacetylase inhibitors (HDACIs) suggests that it may function similarly in inhibiting cancer cell growth .
-
Potential Applications :
- Drug Development : Due to its biological activity, 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide could serve as a lead compound for developing new anticancer drugs .
- Pharmaceutical Uses : Its unique structure makes it a valuable intermediate in organic synthesis for creating more complex molecules with potential therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide:
- Study on HDAC Inhibitors : A series of compounds were synthesized based on structural modifications similar to 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide. These compounds exhibited significant HDAC inhibitory activity, with some showing enhanced anticancer properties compared to standard drugs like doxorubicin .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific sites on the molecule can influence its potency and selectivity for target receptors. For example, altering the alkoxy group has been shown to affect lipophilicity and receptor binding affinity .
Q & A
Q. What are the recommended laboratory-scale synthetic routes for 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide?
- Methodological Answer : A two-step approach is typically employed:
Nucleophilic aromatic substitution : React 3-methyl-5-(propan-2-yloxy)aniline with a methylpropanoyl chloride derivative under alkaline conditions to form the amide bond. Condensing agents (e.g., EDC or DCC) may enhance reaction efficiency in non-polar solvents.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
This method adapts principles from analogous amide syntheses in pharmaceutical intermediates .
Q. How can the crystal structure of this compound be elucidated using X-ray diffraction?
- Methodological Answer :
- Data Collection : Acquire high-resolution single-crystal X-ray data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Structure Solution : Use the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement).
- Validation : Check for consistency in bond lengths/angles using the Cambridge Structural Database.
SHELX programs are robust for small-molecule refinement and are widely cited in crystallographic studies .
Q. What analytical techniques are recommended for purity assessment and structural verification?
- Methodological Answer :
- HPLC-UV : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor at 254 nm, comparing retention times to EP/USP reference standards .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., m/z calculated for C₁₄H₂₁NO₂: 235.1572).
Advanced Research Questions
Q. How to resolve discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Cross-Validation : Repeat NMR/IR experiments under standardized conditions (e.g., solvent, temperature).
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level to simulate spectra. Compare with experimental data to identify conformational or tautomeric variations.
- Complementary Techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode with a HILIC column (e.g., Acquity BEH Amide). Compare fragmentation patterns to impurity standards (e.g., related propanamide derivatives listed in EP monographs) .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Monitor degradation products via HPLC-PDA.
- Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) for impurity quantification.
Q. How to design a study evaluating the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate the compound (1–10 µM) with pooled human liver microsomes (1 mg/mL) in PBS (pH 7.4) containing NADPH (1 mM).
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.
- Analysis : Quantify parent compound depletion using UPLC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) via nonlinear regression.
- Controls : Include verapamil (high CLint) and warfarin (low CLint) as benchmarks.
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to suspected targets (e.g., androgen receptors, based on structural analogs like flutamide ).
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess binding stability.
- Pharmacophore Mapping : Generate a pharmacophore model (e.g., using LigandScout) to identify critical interaction motifs (e.g., hydrogen bonds with the propanamide group).
Notes on Data Contradiction Analysis
- Case Example : If HPLC and NMR data conflict in purity assessment, verify solvent compatibility (e.g., residual solvents in NMR samples) and column selectivity (e.g., co-elution in HPLC). Use orthogonal methods like capillary electrophoresis or GC-MS.
- Statistical Tools : Apply principal component analysis (PCA) to multi-technique datasets to identify outliers or systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
